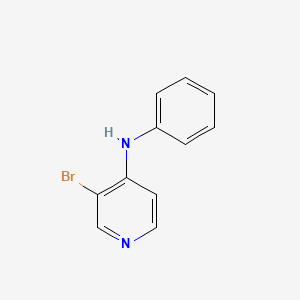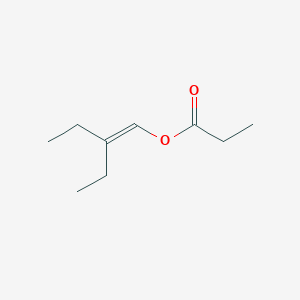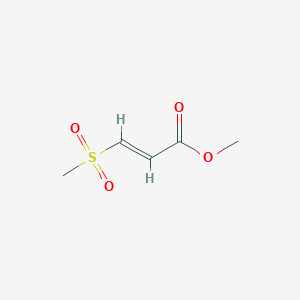
methyl (E)-3-methylsulfonylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-methylsulfonylprop-2-enoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methyl Methallyl Sulfone Ester or MMSE and is a derivative of methallyl sulfone. MMSE has been found to possess several unique properties that make it a promising candidate for use in the development of various materials and products.
Mecanismo De Acción
The mechanism of action of MMSE is not well understood. However, it is believed that the compound interacts with various biological molecules, leading to changes in their structure and function. MMSE has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
MMSE has been found to possess several biochemical and physiological effects. The compound has been found to possess anti-inflammatory, antioxidant, and analgesic properties. MMSE has also been found to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MMSE in lab experiments is its ease of synthesis. The compound can be obtained in high yields, making it an ideal candidate for use in large-scale experiments. However, the limitations of using MMSE in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research involving MMSE. One of the primary areas of research involves the development of new materials and products using MMSE as a building block. Another area of research involves the use of MMSE in the development of new drugs and pharmaceuticals for the treatment of various diseases.
Conclusion:
Methyl (E)-3-methylsulfonylprop-2-enoate is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to possess several unique properties that make it a promising candidate for use in the development of new materials, products, and drugs. Further research is needed to fully understand the mechanism of action of MMSE and its potential applications in various fields.
Métodos De Síntesis
The synthesis of MMSE involves the reaction between methallyl sulfone and methanol in the presence of a catalyst. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of MMSE as the final product. The synthesis of MMSE is a relatively simple process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
MMSE has been extensively studied for its potential applications in various fields. One of the primary areas of research involves the development of new materials such as polymers, resins, and adhesives. MMSE has been found to possess excellent adhesive properties, making it an ideal candidate for use in the development of high-performance adhesives.
Another area of research involves the use of MMSE as a building block for the synthesis of new drugs and pharmaceuticals. MMSE has been found to possess several unique properties that make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
methyl (E)-3-methylsulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCVRXPVXOUMD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-methylsulfonylprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)
![4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2598324.png)
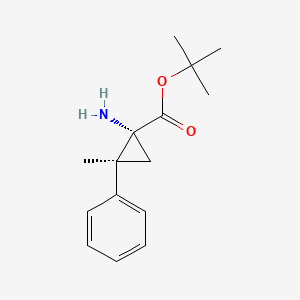

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)
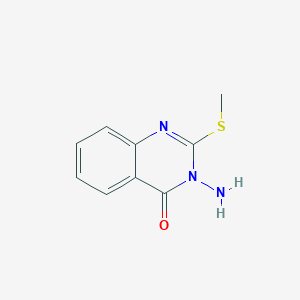
![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)
